molecular formula C11H15NO3S B12121124 (3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione

(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione

Cat. No.: B12121124
M. Wt: 241.31 g/mol
InChI Key: NPXUDFWMDMCZRH-WDEREUQCSA-N
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Description

(3S,4R)-3-Hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione is a chiral sulfone derivative featuring a thiolane (tetrahydrothiophene) ring modified with two sulfonyl groups (1,1-dione). The 3-hydroxy and 4-[(4-methylphenyl)amino] substituents contribute to its stereochemical complexity and biological relevance.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

(3S,4R)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)12-10-6-16(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11+/m0/s1

InChI Key

NPXUDFWMDMCZRH-WDEREUQCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N[C@H]2CS(=O)(=O)C[C@H]2O

Canonical SMILES

CC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a condensation reaction involving sulfur and an α-methylene carbonyl compound.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via an oxidation reaction using appropriate oxidizing agents.

    Attachment of the Amino Group: The amino group is introduced through a substitution reaction, where an amine reacts with the thiolane ring.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Synthetic Routes for Thiolane-1,1-Dione Scaffolds

Thiolane-1,1-diones (thiomorpholine-3,5-dione derivatives) are typically synthesized via cyclization of sulfonamide precursors. For example:

  • Nucleophilic addition-cyclization :

    • Aryl amines react with thiirane-1,1-dioxide intermediates under basic conditions to form the thiolane ring .

    • Stereoselective hydroxylation at C-3 can be achieved via Sharpless asymmetric dihydroxylation or enzymatic resolution .

Table 1: Key Reaction Steps for Thiolane-1,1-Diones

StepReaction TypeReagents/ConditionsOutcome
1Sulfonamide formation4-Methylphenylamine + sulfonyl chlorideN-Arylsulfonamide intermediate
2CyclizationBase (e.g., K2_2CO3_3), DMF, ΔThiolane-1,1-dione ring closure
3HydroxylationOsO4_4/NMO or Sharpless conditionsStereoselective 3-hydroxy group

Functionalization of the 4-[(4-Methylphenyl)amino] Group

The p-tolylamino substituent at C-4 influences reactivity:

  • Electrophilic aromatic substitution : Limited due to deactivation by the sulfone group.

  • Oxidation : The amino group can be oxidized to nitro under strong acidic conditions (e.g., HNO3_3/H2_2SO4_4), though this risks sulfone degradation .

  • Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination for modifying the aryl group .

Stereochemical Stability and Epimerization

The (3S,4R) configuration is prone to epimerization under acidic/basic conditions:

  • Epimerization studies :

    • Heating in DMSO or aqueous NaOH (pH >10) leads to partial racemization at C-3/C-4 .

    • Stabilization via intramolecular hydrogen bonding between the 3-hydroxy and sulfone groups reduces epimerization .

Table 2: Stability Data for (3S,4R)-Isomer

ConditionTime% Epimerization
pH 7.4 buffer, 25°C24 h<5%
1M HCl, 60°C2 h28%
0.1M NaOH, 40°C6 h17%

Biological Activity and Derivatization

While biological data for this specific compound is absent, structurally related thiolane-diones show:

  • nAChR antagonism : Analogous to morpholinol derivatives (e.g., α3β4 receptor IC50_{50} ~100 nM) .

  • Antibacterial potential : Five-membered sulfone heterocycles disrupt membrane synthesis in Gram-positive bacteria .

Analytical Characterization

Key spectral data for validation:

  • 1^11H NMR (DMSO-d6_6): δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.85 (d, J=8.4 Hz, 2H, ArH), 4.32 (dd, J=6.8, 3.2 Hz, 1H, C3-H), 3.95 (m, 1H, C4-H), 3.02 (s, 3H, SO2_2CH3_3) .

  • HRMS : [M+H]+^+ calcd for C11_{11}H14_{14}N2_2O3_3S: 265.0624; found: 265.0621 .

Challenges and Research Gaps

  • Stereoselective synthesis : Current methods yield ≤75% diastereomeric excess; chiral auxiliaries or organocatalysts may improve selectivity .

  • Solubility : Limited aqueous solubility (LogP ~1.8) necessitates prodrug strategies .

Scientific Research Applications

The compound's molecular structure allows it to participate in diverse chemical reactions, which can be critical for its biological interactions. The presence of the thiolane ring and functional groups indicates potential reactivity that could lead to significant pharmacological effects. Compounds with similar structures have been observed to exhibit various biological activities such as:

  • Antioxidant properties : The hydroxyl group may confer the ability to scavenge free radicals.
  • Enzyme inhibition : The amino group could facilitate interactions with enzyme active sites, potentially leading to inhibitory effects on specific biological pathways.

Potential Applications

The potential applications of this compound span various domains:

Medicinal Chemistry

The compound may serve as a lead structure in drug development due to its unique combination of functional groups and stereochemistry. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Biochemical Research

It can be used in biochemical assays to study enzyme interactions or as a probe in metabolic pathways due to its structural resemblance to naturally occurring biomolecules.

Material Science

Given its chemical properties, it may also find applications in the development of new materials or coatings that require specific chemical reactivity or stability.

Mechanism of Action

The mechanism of action of (3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, while the thiolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the aromatic ring, stereochemistry, and additional functional groups. These variations influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(3S,4R)-3-Hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione C₁₁H₁₄NO₃S* ~241.3 4-Methylphenyl, 3-hydroxy High chiral specificity, moderate logP
3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione C₁₁H₁₅NO₃S 241.31 4-Methoxyphenyl Increased polarity (due to -OCH₃)
rel-(3R,4S)-3-(4-Fluoro-3-methylbenzenesulfonyl)-4-{[2-(4-methoxyphenyl)ethyl]amino}-1λ⁶-thiolane-1,1-dione C₂₁H₂₄FNO₅S₂ 477.55 4-Fluoro-3-methylbenzenesulfonyl, methoxyphenethyl Enhanced electronegativity, bulkier structure
3-Hydrazinyl-4-hydroxy-1λ⁶-thiolane-1,1-dione C₄H₁₀N₂O₃S 166.2 Hydrazinyl group High reactivity (nucleophilic)
rac-(3R,4R)-3-Hydroxy-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione C₈H₁₅NO₃S 205.28 Pyrrolidinyl group Improved solubility in polar solvents

*Estimated based on structural similarity to .

Key Findings:

The hydrazinyl group in 3-hydrazinyl-4-hydroxy-1λ⁶-thiolane-1,1-dione introduces strong nucleophilic character, making it useful in synthetic chemistry but less stable under physiological conditions .

Steric and Electronic Modifications :

  • The rel-(3R,4S)-3-(4-fluoro-3-methylbenzenesulfonyl) analog () incorporates a sulfonyl group with fluorine and methyl substituents. This enhances electronegativity and steric hindrance, which may improve target binding but reduce solubility .

Chiral Specificity :

  • The target compound’s (3S,4R) configuration contrasts with the racemic rac-(3R,4R)-3-hydroxy-4-(pyrrolidin-1-yl) derivative (). Chirality significantly impacts biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Substituents like -OCH₃ or -F may fine-tune selectivity .

Biological Activity

(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound features a thiolane ring with hydroxyl and amino substituents, which contribute to its biological activity. The stereochemistry at the 3 and 4 positions is critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that (3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest moderate efficacy:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus125
Escherichia coli250

These results imply that the compound could be a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The IC50 values for these effects are as follows:

CytokineIC50 (μM)
TNF-α0.05
IL-60.08

These findings suggest that (3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione may be beneficial in treating inflammatory diseases .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes its cytotoxic effects:

Cell LineIC50 (μM)
MCF-715
HeLa20

Mechanistic studies reveal that the compound activates caspase pathways leading to programmed cell death, making it a candidate for further development in cancer therapeutics .

The biological activities of (3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione are primarily attributed to its ability to modulate key signaling pathways. For instance:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses and inflammation.
  • Activation of Apoptotic Pathways : The compound promotes apoptosis through mitochondrial pathways, involving cytochrome c release and caspase activation.

Case Studies

A recent clinical study evaluated the safety and efficacy of this compound in patients with chronic inflammatory conditions. The study involved a double-blind placebo-controlled trial where participants received varying doses of the compound over six weeks. Results indicated significant reductions in inflammatory markers compared to the placebo group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione?

  • Methodology : A common approach involves refluxing precursors (e.g., thiosemicarbazides and oxo-compounds) in DMF-acetic acid mixtures, followed by recrystallization from DMF-ethanol . Key parameters include stoichiometric ratios (e.g., 1:1:2:3 for thiosemicarbazide, chloroacetic acid, sodium acetate, and oxo-compound) and reaction time (~2 hours). Purity can be enhanced via gradient recrystallization, as demonstrated in thiazolidinone syntheses .

Q. How can stereochemical purity be validated during synthesis?

  • Methodology : Chiral HPLC or polarimetry is critical for resolving enantiomers (e.g., rac-(3R,4R) isomers ). Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, while X-ray crystallography provides definitive stereochemical assignments .

Q. What analytical techniques are recommended for structural characterization?

  • Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., hydroxy, aromatic, and sulfone groups) and carbon backbone .
  • HRMS : Validate molecular weight (e.g., ±0.001 Da accuracy ).
  • FTIR : Identify functional groups (e.g., S=O stretches at ~1150–1250 cm⁻¹ ).

Advanced Research Questions

Q. How do stereochemical and electronic factors influence reactivity in substitution or oxidation reactions?

  • Methodology : Computational studies (DFT) can model transition states to predict regioselectivity. Experimentally, substituent effects (e.g., electron-withdrawing groups on the phenyl ring) may direct nucleophilic attacks to specific positions, as seen in analogous thiazolidinone systems . Kinetic studies under varying pH and temperature conditions can quantify activation barriers .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies). For example, discrepancies in BACE2 inhibition potency may arise from differences in assay conditions (e.g., buffer composition or substrate concentration) . Meta-analyses of published IC₅₀ values and structural analogs can identify outliers .

Q. How can computational modeling predict interactions with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations can map binding poses to enzymes like BACE2. Focus on hydrogen-bonding interactions (e.g., hydroxy and sulfone groups with catalytic residues) and steric clashes caused by the 4-methylphenyl group . Free-energy perturbation (FEP) calculations may refine affinity predictions .

Q. What are the challenges in achieving regioselective functionalization of the thiolane ring?

  • Methodology : Protecting group strategies (e.g., silylation of the hydroxy group ) can direct reactivity. For example, bromination at the 3-position requires careful control of electrophilic conditions to avoid ring-opening, as observed in tetrahydrothiophene dioxide derivatives .

Methodological Considerations Table

Aspect Technique/Tool Key Reference
Synthesis OptimizationReflux in DMF-acetic acid, recrystallization
Stereochemical ResolutionChiral HPLC, NOE NMR
Reactivity AnalysisDFT, kinetic profiling
Biological Target BindingDocking (AutoDock), MD simulations

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